molecular formula C15H25N3O6 B2961790 2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate CAS No. 2034392-90-8

2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate

Cat. No. B2961790
CAS RN: 2034392-90-8
M. Wt: 343.38
InChI Key: QXERPPRQUNNZRW-UHFFFAOYSA-N
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Description

2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Memory Enhancement

Li Ming-zhu et al. (2010) synthesized derivatives of 2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate and investigated their effects on memory enhancement in mice. The study found that certain derivatives have the effect of improving memory ability, indicating potential applications in cognitive disorders or enhancement of memory functions Li Ming-zhu, 2010.

Catalysis in Organic Synthesis

Öznur Doğan Ulu et al. (2017) explored the use of N-heterocyclic carbene precursors, related to the structure of 2-Morpholinoethyl derivatives, in the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes. This research demonstrates the compound's relevance in facilitating organic synthesis reactions, highlighting its potential in the development of new synthetic methodologies Öznur Doğan Ulu et al., 2017.

Photodynamic Therapy

M. Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines and evaluated their potential as agents for photodynamic therapy, particularly against cancer cell lines. The study found that these derivatives exhibit promising singlet oxygen production and cytotoxic activity, especially against prostate and malignant melanoma cells under irradiation, suggesting their utility in cancer treatment M. Kucińska et al., 2015.

Corrosion Inhibition

Mriganka Das et al. (2017) investigated the synthesis of Cd(II) Schiff base complexes, including those with 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel. This research highlights the application of such compounds in materials science, particularly in protecting metals from corrosion, which has significant industrial implications Mriganka Das et al., 2017.

Educational Applications in Organic Chemistry

Jonathan M. Withey et al. (2015) described an educational application where COMU, related to 2-Morpholinoethyl derivatives, was used in an undergraduate organic chemistry course to teach amide bond formation. This not only illustrates the compound's role in synthesizing DEET but also its utility as an educational tool in organic chemistry Jonathan M. Withey et al., 2015.

properties

IUPAC Name

2-morpholin-4-ylethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O6/c19-13-1-2-14(20)18(13)7-11-22-8-3-16-15(21)24-12-6-17-4-9-23-10-5-17/h1-12H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXERPPRQUNNZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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